28-Homo-brassinolide
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Overview
Description
These compounds play a crucial role in plant growth and development, particularly in enhancing resistance to various environmental stresses such as drought, salinity, and heavy metal contamination . 28-Homo-brassinolide is one of the most bioactive brassinosteroids and has been shown to significantly improve plant growth, water uptake, photosynthesis, and yield .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 28-Homo-brassinolide typically involves multiple steps starting from commercially available stigmasterol. The process includes oxidation, reduction, and cyclization reactions to form the desired polyhydroxylated sterol structure . One common method involves the use of 3-methyl-2-oxobutyl(triphenyl)arsonium bromide as a carbon–carbon bond formation reagent .
Industrial Production Methods: Industrial production of this compound often involves the extraction of brassinosteroids from plant sources such as pollen and seeds, followed by purification and chemical modification to enhance its bioactivity . High-performance liquid chromatography (HPLC) is commonly used for the separation and quantification of this compound in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 28-Homo-brassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its bioactivity and stability .
Common Reagents and Conditions:
Oxidation: Cytochrome P-450 enzymes are often used to introduce hydroxyl groups into the molecule.
Reduction: Reducing agents such as sodium borohydride can be used to reduce ketones to alcohols.
Substitution: Various arsonium reagents are employed for carbon–carbon bond formation.
Major Products: The major products formed from these reactions include various hydroxylated and methylated derivatives of this compound, which exhibit enhanced biological activity .
Scientific Research Applications
28-Homo-brassinolide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of polyhydroxysteroids.
Biology: Enhances plant growth and stress tolerance by regulating various physiological processes such as photosynthesis, water uptake, and nutrient absorption
Industry: Used in agriculture to improve crop yield and resistance to environmental stresses.
Mechanism of Action
28-Homo-brassinolide exerts its effects by binding to specific receptors on the plant cell membrane, initiating a signal transduction pathway that activates various transcription factors such as BRASSINAZOLE RESISTANCE 1 (BZR1) and BRI1-EMS SUPPRESSOR 1 (BES1) . These transcription factors regulate the expression of thousands of genes involved in plant growth, stress response, and metabolism . The compound also enhances the activity of antioxidant enzymes, chlorophyll content, and photosynthetic capacity, thereby increasing plant growth under stress conditions .
Comparison with Similar Compounds
Brassinolide: Another highly bioactive brassinosteroid with similar growth-promoting properties.
24-Epibrassinolide: Known for its role in enhancing stress tolerance in plants.
Castasterone: A precursor to brassinolide with growth-regulating properties.
Uniqueness: 28-Homo-brassinolide is unique due to its high bioactivity and effectiveness in mitigating various environmental stresses compared to other brassinosteroids . Its ability to enhance plant growth and yield under adverse conditions makes it a valuable compound in agricultural and environmental research .
Properties
Molecular Formula |
C29H50O6 |
---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-,26?,28+,29+/m0/s1 |
InChI Key |
HJIKODJJEORHMZ-FLOLNCPJSA-N |
Isomeric SMILES |
CC[C@@H](C(C)C)C([C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |
Canonical SMILES |
CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origin of Product |
United States |
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